

Spectroscopic Analysis of 1-Amino-3-phenylpropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-3-phenylpropan-2-ol

Cat. No.: B1275374

[Get Quote](#)

Introduction

1-Amino-3-phenylpropan-2-ol and its analogs are important chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of their structural and spectroscopic properties is crucial for researchers in drug discovery and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a closely related structural isomer. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of a complete, published dataset for **1-Amino-3-phenylpropan-2-ol**, this guide presents the spectroscopic data for the closely related and well-characterized compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol). The structural similarity makes its spectroscopic data highly representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1]

Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.18 - 7.29	m	5H	Aromatic (C ₆ H ₅)
3.61	dd	1H	CH ₂ -OH
3.38	dd	1H	CH ₂ -OH
3.10	m	1H	CH-NH ₂
2.78	dd	1H	C ₆ H ₅ -CH ₂
2.50	dd	1H	C ₆ H ₅ -CH ₂
~1.5 (broad)	s	3H	NH ₂ , OH

¹³C NMR (Carbon-13 NMR) DataSolvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
138.8	Aromatic (Quaternary C)
129.3	Aromatic (CH)
128.5	Aromatic (CH)
126.3	Aromatic (CH)
66.5	CH ₂ -OH
54.7	CH-NH ₂
40.5	C ₆ H ₅ -CH ₂

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360 - 3290	Strong, Broad	O-H, N-H stretching
3080 - 3030	Medium	Aromatic C-H stretching
2920 - 2850	Medium	Aliphatic C-H stretching
1600, 1495, 1450	Medium to Weak	Aromatic C=C bending
1050	Strong	C-O stretching
740, 700	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)[3]

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
151	~1	[M] ⁺ (Molecular Ion)
120	~15	[M - CH ₂ OH] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
65	~15	[C ₅ H ₅] ⁺
30	~50	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific sample and equipment.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **1-amino-3-phenylpropan-2-ol**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C . Proton decoupling is generally used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

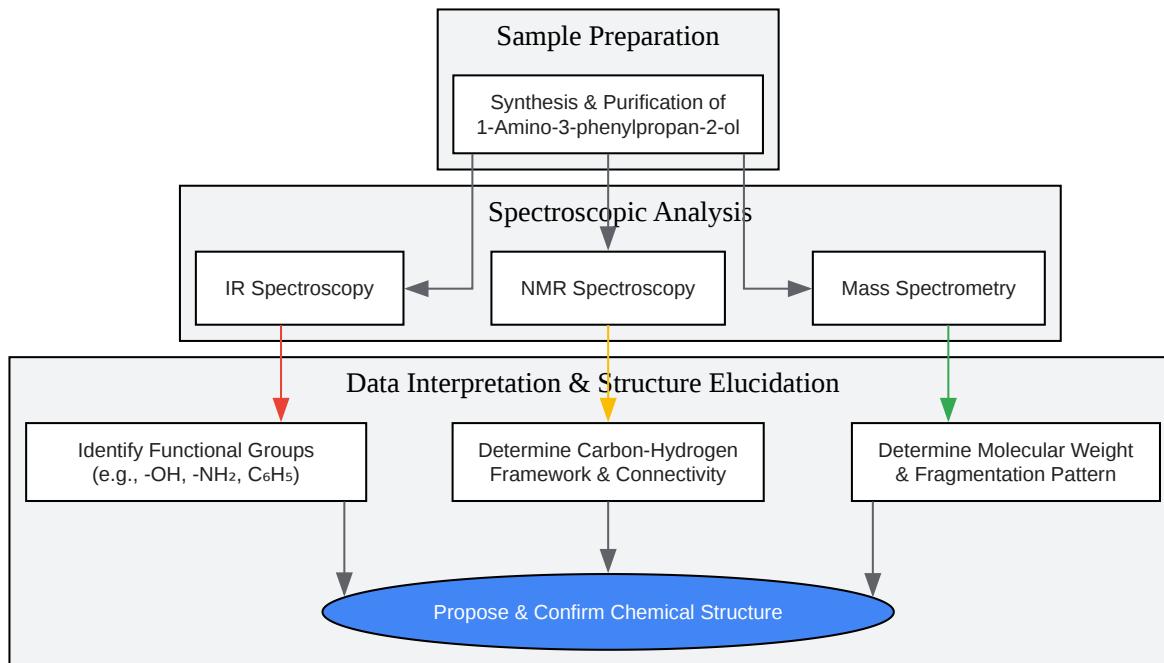
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire the IR spectrum of the sample. The spectrum is typically collected over a range of 4000 to 400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)

Sample Preparation:


- For analysis by a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
- For GC-MS analysis, the sample is first dissolved in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- In the case of a direct insertion probe, the sample is heated to induce vaporization. In GC-MS, the sample is vaporized in the heated injection port and separated by the gas chromatograph before entering the mass spectrometer.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like **1-Amino-3-phenylpropan-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Amino-3-phenylpropan-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]
- 2. To cite this document: BenchChem. [Spectroscopic Analysis of 1-Amino-3-phenylpropan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275374#spectroscopic-data-nmr-ir-ms-of-1-amino-3-phenylpropan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com